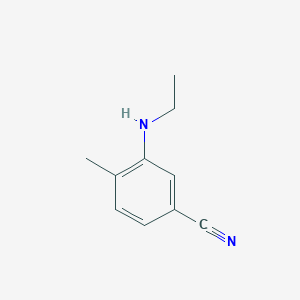

3-(Ethylamino)-4-methylbenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

3-(ethylamino)-4-methylbenzonitrile |

InChI |

InChI=1S/C10H12N2/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6,12H,3H2,1-2H3 |

InChI Key |

FZMDHCNIDOCMFM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C#N)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylamino 4 Methylbenzonitrile and Analogous Benzonitrile Derivatives

Strategies for Carbon-Nitrogen Bond Formation

The introduction of the ethylamino group onto the benzene (B151609) ring is a critical step in the synthesis of 3-(ethylamino)-4-methylbenzonitrile. Various methods for forging this carbon-nitrogen bond have been developed, each with its own advantages and applications.

Nucleophilic Aromatic Substitution Reactions (e.g., involving halobenzonitriles with ethylamine)

Nucleophilic aromatic substitution (SNAr) presents a direct method for introducing an amino group onto an aromatic ring. youtube.comyoutube.com This reaction typically involves the displacement of a halide, such as chlorine or bromine, from an activated aromatic ring by a nucleophile, in this case, ethylamine. youtube.comyoutube.com For the synthesis of this compound, a suitable starting material would be a halobenzonitrile, such as 3-halo-4-methylbenzonitrile.

The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for activating the ring towards nucleophilic attack. youtube.comyoutube.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. youtube.com In the context of synthesizing this compound, the nitrile group itself acts as an electron-withdrawing group, facilitating the substitution. The reaction is typically carried out by heating the halobenzonitrile with an excess of ethylamine, sometimes in the presence of a base to neutralize the hydrogen halide formed. youtube.com

| Reactant 1 | Reactant 2 | Product | Conditions | Key Features |

| 3-Halo-4-methylbenzonitrile | Ethylamine | This compound | Heat, optional base | Direct introduction of the ethylamino group. |

| 2-Chloropyridine | Amine | 2-Aminopyridine derivative | Heat | Demonstrates the general applicability of SNAr for N-arylation. youtube.com |

| Aryl Halide | Strong Nucleophile (e.g., NaNH2, NaOH) | Substituted Arene | Varies | Requires a strong nucleophile and often a good leaving group. youtube.com |

Reductive Amination Approaches for Ethylamino Group Introduction

Reductive amination offers a versatile and widely used method for the formation of amines. wikipedia.orgorganicchemistrytutor.com This two-step process, which can often be performed in a single pot, involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, followed by the reduction of the imine to the corresponding amine. wikipedia.orglibretexts.org

To synthesize this compound via this route, one would start with 3-amino-4-methylbenzaldehyde (B3257773) or a related ketone. This precursor would be reacted with acetaldehyde (B116499) in the presence of a reducing agent. The initial reaction forms an enamine or imine, which is then reduced in situ to the desired ethylamino group. A key advantage of this method is its high selectivity and the use of mild reaction conditions. wikipedia.org A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is selective for the reduction of the iminium ion over the starting carbonyl group. libretexts.orgmasterorganicchemistry.com

| Carbonyl Compound | Amine | Reducing Agent | Product | Key Features |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH3CN, H2/Catalyst | Secondary/Tertiary Amine | Versatile, high selectivity, mild conditions. wikipedia.orgorganicchemistrytutor.com |

| Cyclohexanone | Isopropylamine | NaBH3CN | N-Isopropylcyclohexanamine | Example of a one-pot reductive amination. organicchemistrytutor.com |

Alkylation Strategies Utilizing Trichloroacetimidates in C-N Bond Formation

Trichloroacetimidates have emerged as effective alkylating agents for the formation of carbon-nitrogen bonds. core.ac.uksyr.edu This method provides an alternative to traditional alkylation with alkyl halides. The reaction involves the activation of a trichloroacetimidate (B1259523) with a Brønsted or Lewis acid, making it a potent electrophile for reaction with a nucleophilic amine. core.ac.uksyr.edu

In the context of synthesizing compounds analogous to this compound, an aniline (B41778) derivative could be N-alkylated using an ethyl trichloroacetimidate. This reaction is particularly efficient for electron-deficient anilines. core.ac.uk The process can even be performed as a one-pot procedure where the trichloroacetimidate is generated in situ and then reacted with the aniline. core.ac.uk Thermal conditions can also be employed for the alkylation of sulfonamides with trichloroacetimidates, showcasing the versatility of this reagent. nih.gov

| Nucleophile | Alkylating Agent | Catalyst/Conditions | Product | Key Features |

| Aniline | Ethyl Trichloroacetimidate | Brønsted or Lewis Acid | N-Ethylaniline | Effective for electron-deficient anilines. core.ac.uk |

| Sulfonamide | Trichloroacetimidate | Refluxing Toluene (B28343) | N-Alkylsulfonamide | Catalyst-free thermal conditions. nih.gov |

| Tryptamine | Trichloroacetimidate | Lewis Acid | C3a-Alkylated Pyrroloindoline | Application in complex natural product synthesis. researchgate.net |

Functional Group Interconversions for Nitrile Group Elaboration

The introduction or formation of the nitrile group is another pivotal aspect of synthesizing this compound. Several methods are available for this transformation, starting from other functional groups.

Conversion of Amides to Nitriles (e.g., from 3-(Ethylamino)-4-methylbenzamide)

The dehydration of primary amides is a classic and reliable method for the synthesis of nitriles. For the preparation of this compound, the corresponding amide, 3-(ethylamino)-4-methylbenzamide, would serve as the starting material. This transformation can be achieved using a variety of dehydrating agents. A common and effective reagent for this purpose is phosphorus pentoxide (P2O5). The reaction is typically carried out by heating the amide with the dehydrating agent, often with distillation of the nitrile product.

| Starting Material | Reagent | Product | Key Features |

| 3-(Ethylamino)-4-methylbenzamide | Phosphorus Pentoxide (P2O5) | This compound | Classic dehydration method. |

| Amide Intermediate | Heat (optional catalyst) | Nitrile Product | General procedure for nitrile synthesis from amides. chemicalbook.com |

Cyanation Reactions (e.g., using copper cyanide for cyano group introduction)

Cyanation reactions provide a direct route to benzonitriles from aryl halides or other precursors. The Sandmeyer reaction, a well-established method, involves the diazotization of an aniline followed by treatment with a copper(I) cyanide salt. youtube.com To synthesize this compound using this approach, one would start with 3-amino-4-methylaniline, convert it to the corresponding diazonium salt, and then react it with copper cyanide.

More modern copper-catalyzed cyanation methods have also been developed, offering milder reaction conditions and broader substrate scope. tezu.ernet.in These can utilize various cyanide sources, including potassium cyanide, sodium cyanide, or even benzyl (B1604629) nitrile as a cyanide surrogate. tezu.ernet.inrsc.org These reactions often employ a copper catalyst and a ligand to facilitate the transformation. For instance, aryl bromides can be converted to aryl nitriles using a copper(I) iodide catalyst with sodium cyanide. tezu.ernet.in

| Starting Material | Cyanating Agent | Catalyst/Conditions | Product | Key Features |

| Aryl Diazonium Salt | Copper(I) Cyanide | Aqueous solution | Aryl Nitrile | Classic Sandmeyer reaction. youtube.com |

| Aryl Bromide | Sodium Cyanide | CuI, 1,2-diammine ligand | Aryl Nitrile | Domino halide exchange-cyanation. tezu.ernet.in |

| Arene | Benzyl Nitrile | Copper Catalyst | Aromatic Nitrile | Cascade process involving C-H activation. rsc.org |

| Aryl Iodide | Malononitrile | Copper Catalyst | Aryl Cyanide | C-CN bond activation. snnu.edu.cn |

Radical Reactions in Benzonitrile (B105546) Synthesis and Functionalization

The synthesis and functionalization of benzonitriles can be effectively achieved through radical reactions. A prominent example is the Sandmeyer reaction, which converts anilines into benzonitriles via diazonium salt intermediates. One proposed mechanism for the cyanation step involves the homolytic fragmentation of a complex formed between the diazonium salt and copper(I) cyanide. This fragmentation releases nitrogen gas and generates an aryl radical. This highly reactive radical can then add to an excess of copper cyanide to yield the final benzonitrile product and elemental copper. youtube.com

The formation of aryl radicals as intermediates is supported by evidence in several copper-mediated reactions of diazonium salts. youtube.com These aryl radicals are not exclusively trapped by cyanide; they can also participate in other reactions, such as adding to electron-deficient alkenes or other arenes, which can sometimes lead to by-products. youtube.com The efficiency of the desired cyanation is often dependent on the concentration of the copper cyanide, as the aryl radical adds to the bound cyanide rather than the free ionic form. youtube.com

Furthermore, benzonitrile radical cations, which can be generated in ionizing environments, undergo sequential reactions with molecules like acetylene (B1199291). acs.orgnih.gov These reactions lead to the formation of covalently bonded adducts and more complex nitrogen-containing organic structures, such as polycyclic aromatic nitrogen heterocyclics (PANHs). acs.orgnih.gov Experimental and computational studies have elucidated the structures and energetics of these radical-mediated sequential additions. For instance, the reaction of a benzonitrile radical cation with acetylene forms a N-acetylene-benzonitrile radical cation, which can then react with another acetylene molecule to form a 2-phenylpyridine (B120327) radical cation structure. nih.gov

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

The construction of substituted benzonitriles like this compound often requires multi-step synthetic pathways that allow for precise control over the substitution pattern on the aromatic ring. These sequences involve the strategic introduction and modification of functional groups.

Sequential Functionalization of the Benzonitrile Core

Sequential functionalization provides a powerful strategy for building molecular complexity on a pre-existing benzonitrile core. This approach relies on directing groups to control the regioselectivity of subsequent reactions. Aryltriazenes, for example, can serve as versatile directing groups to facilitate multiple, distinct C-H functionalization reactions. nih.gov

A reported strategy demonstrates that a 2-triazenylbenzaldehyde can first undergo a rhodium(I)-catalyzed intermolecular hydroacylation with an alkyne. The resulting triazene-substituted ketone product can then be subjected to a second, distinct C-H functionalization, such as a rhodium(III)-catalyzed ortho-olefination. nih.gov This sequential, catalyst-controlled process allows for the regioselective introduction of two different functional groups onto the benzene core. The triazene (B1217601) directing group can subsequently be derivatized or removed, providing traceless access to complex benzene derivatives. nih.gov

Another example of sequential functionalization involves the reaction of benzonitrile radical cations with acetylene. nih.gov This process occurs in a stepwise manner, first forming a C₉NH₇⁺• adduct, followed by the addition of a second acetylene molecule to yield a C₁₁NH₉⁺• adduct. nih.gov The structures of these sequentially formed ions have been investigated using mass-selected ion mobility experiments and computational methods. acs.orgnih.gov

A practical example leading to a structure similar to the title compound is the synthesis of 3-Amino-4-(ethylamino)benzonitrile. This can be achieved through a two-step sequence starting from 4-chloro-3-nitrobenzonitrile. The first step is a nucleophilic aromatic substitution with ethylamine, followed by the reduction of the nitro group to an amine. Optimization of this sequence involves careful selection of solvents and reaction temperatures to maximize yield.

Table 1: Sequential Rhodium-Catalyzed C-H Functionalization of 2-Triazenylbenzaldehyde This table is generated based on data from a representative study on sequential functionalization. nih.gov

| Step | Reactants | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Hydroacylation | 2-Triazenylbenzaldehyde, t-Bu-substituted alkyne | Rh(I) catalyst | Triazene-substituted ketone | - |

| 2. Olefination | Triazene-substituted ketone, Butyl acrylate | Rh(III) catalyst | Double C-H functionalization product | Excellent |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

While this compound itself is not chiral, the benzonitrile scaffold can be incorporated into chiral molecules. A significant area of research is the synthesis of axially chiral benzonitriles, where stereochemistry arises from restricted rotation around a C-C bond. acs.org

One innovative approach to synthesize C–O axially chiral benzonitriles utilizes N-heterocyclic carbene (NHC) organocatalysis. acs.org This method employs a dynamic kinetic resolution (DKR) strategy, starting from prochiral dicarbaldehydes. The key steps involve the in-situ generation of an imine, which then undergoes an NHC-catalyzed atroposelective Umpolung reaction. acs.org This process allows for high enantioselectivity in the formation of the axially chiral benzonitrile product. acs.org The synthetic utility of these chiral products has been demonstrated through various transformations, such as reduction to chiral benzyl alcohols or conversion to terminal alkynes, all while maintaining high enantiomeric purity. acs.org

Table 2: NHC-Catalyzed Atroposelective Synthesis of Axially Chiral Benzonitriles This table is generated based on data from a representative study on stereoselective synthesis. acs.org

| Substrate | Reaction Conditions | Product Yield | Enantiomeric Ratio (er) |

|---|---|---|---|

| 2-Aryloxyisophthalaldehyde (halogenated) | NHC catalyst (20 mol%), (C₂H₅)₂NH (1.5 equiv), 4 Å MS, DCE, 40 °C, 24 h | Good | Good |

| Derivative with tert-butyl group | Optimized conditions | - | High |

| Control experiment (no tert-butyl group) | Optimized conditions | 68% | 50:50 (racemic) |

Consideration of Industrial Production Methodologies

On an industrial scale, the primary method for producing the parent benzonitrile is the ammoxidation of toluene. metoree.comatamankimya.comatamanchemicals.comwikipedia.org This is a vapor-phase catalytic reaction where toluene reacts with ammonia (B1221849) and oxygen (or air) at high temperatures, typically between 400 and 450 °C. atamankimya.comatamanchemicals.comwikipedia.org This process is highly efficient for producing large quantities of benzonitrile, which serves as a crucial precursor for various products, including the resin benzoguanamine. atamankimya.comatamanchemicals.com

For substituted benzonitriles, the industrial feasibility of a synthetic route is paramount. While laboratory syntheses like the Rosenmund–von Braun reaction (using cuprous cyanide) or the dehydration of benzamides are well-established, they may not be as cost-effective or scalable as ammoxidation. atamankimya.comwikipedia.org

Recent advancements in catalysis aim to improve the efficiency and selectivity of industrial benzonitrile synthesis. For example, fabricating transition metal oxide clusters (such as Ni, Co, V, Mo, W) within the pores of β-zeolites has led to new catalysts for the ammoxidation of alkylbenzenes. medcraveonline.com These nanostructured catalysts exhibit high selectivity (up to 99%) and can operate at higher reactant concentrations while suppressing undesirable combustion side reactions. This technology is applicable to the synthesis of various benzonitrile derivatives, including methylbenzonitriles and chlorobenzonitriles, from the corresponding xylenes (B1142099) and chlorotoluenes. medcraveonline.com Such innovations are critical for the sustainable and economical industrial production of functionalized benzonitriles.

Reaction Mechanisms and Transformational Pathways of 3 Ethylamino 4 Methylbenzonitrile

Reactivity Profiles of the Nitrile Functionality

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that participates in a variety of chemical transformations. The inherent polarity of the cyano group, with an electrophilic carbon atom, makes it susceptible to attack by nucleophiles.

Nucleophilic Additions to the Cyano Group

The electrophilic carbon of the nitrile in 3-(Ethylamino)-4-methylbenzonitrile is a prime target for nucleophilic attack. This reaction is initiated by the addition of a nucleophile to the carbon of the cyano group, leading to the formation of an intermediate imine anion. This intermediate can then be protonated to yield a stable imine, or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.

A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds. The reaction begins with the nucleophilic Grignard reagent attacking the electrophilic carbon of the nitrile to form an imine salt. This salt is then hydrolyzed to produce a ketone. libretexts.orgyoutube.com

The general mechanism for the addition of a Grignard reagent (R'-MgX) to this compound is as follows:

Nucleophilic Attack: The carbanion from the Grignard reagent attacks the nitrile carbon.

Formation of Imine Salt: An intermediate magnesium salt of the imine is formed.

Hydrolysis: Aqueous workup hydrolyzes the imine salt to form a ketone.

Hydrolysis and Alcoholysis Mechanisms

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead first to an amide, which can then be further hydrolyzed to a carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org The resulting anion is then protonated by water. Tautomerization of the initial product, an imidic acid, yields an amide. libretexts.org Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylic acid upon heating.

Alcoholysis of the nitrile group can occur in the presence of an alcohol and a strong acid catalyst, leading to the formation of an ester through a Pinner reaction, which proceeds via an intermediate imidate salt.

Reduction Pathways to Primary Amines

The nitrile group of this compound can be reduced to a primary amine, (3-(ethylamino)-4-methylphenyl)methanamine. This transformation is a valuable synthetic route for the preparation of primary amines. libretexts.orglibretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. libretexts.orgwikipedia.org The reaction typically requires elevated temperature and pressure. libretexts.orgwikipedia.org

Chemical Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH4) is highly effective in reducing nitriles to primary amines. libretexts.orglibretexts.orgyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org The mechanism involves the nucleophilic addition of hydride ions from LiAlH4 to the nitrile carbon. libretexts.orgyoutube.com

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic Addition (Grignard) | 1. R'-MgX 2. H₃O⁺ | Ketone |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | 1. OH⁻, Δ 2. H₃O⁺ | Carboxylic Acid |

| Reduction (Catalytic Hydrogenation) | H₂, Pd/C or PtO₂ or Raney Ni | Primary Amine |

| Reduction (Chemical) | 1. LiAlH₄ 2. H₂O | Primary Amine |

Reactivity Profiles of the Secondary Ethylamino Group

The secondary ethylamino group is a key site of reactivity in this compound, primarily exhibiting basic and nucleophilic properties.

Protonation and Basicity Considerations

The lone pair of electrons on the nitrogen atom of the secondary ethylamino group makes it a Brønsted-Lowry base, capable of accepting a proton from an acid. The basicity of this amino group is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

N-Alkylation Reactions and Regioselectivity

The secondary amine functionality of this compound can act as a nucleophile and undergo N-alkylation in the presence of an alkyl halide. This reaction proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

This reaction leads to the formation of a tertiary amine. If an excess of the alkylating agent is used, the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt. The regioselectivity of this reaction is straightforward, as the alkylation occurs exclusively at the nitrogen atom of the ethylamino group.

| Reaction Type | Reagents | Product |

|---|---|---|

| Protonation | H-A (Acid) | Ammonium Salt |

| N-Alkylation | R'-X (Alkyl Halide) | Tertiary Amine |

| Further N-Alkylation | Excess R'-X | Quaternary Ammonium Salt |

Amine-Catalyzed Transformations

While specific amine-catalyzed transformations of this compound are not extensively documented in dedicated studies, the inherent reactivity of the aminobenzonitrile scaffold suggests potential for intramolecular and intermolecular reactions catalyzed by external amines or through self-catalysis. The ethylamino group can act as a nucleophile or a base, facilitating a variety of transformations.

For instance, in related aminobenzonitrile systems, amine catalysts have been shown to promote cyclization reactions. These reactions often proceed through the activation of a suitable reaction partner or by enhancing the nucleophilicity of another functional group within the molecule or in a separate reactant. In the context of this compound, an external amine catalyst could potentially mediate reactions at the nitrile group or facilitate condensation reactions if a suitable electrophilic partner is present. The ethylamino group itself could participate in intramolecular cyclization if an appropriate electrophilic center is introduced elsewhere on the molecule, leading to the formation of heterocyclic structures.

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Core

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for modifying the benzonitrile core of this compound. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents.

Directing Effects of Substituted Nitrile, Ethylamino, and Methyl Groups

The directing effects of the substituents on the benzene ring are a consequence of both inductive and resonance effects. These effects influence the electron density at different positions on the ring, thereby guiding the incoming electrophile.

Ethylamino Group (-NHCH₂CH₃): The ethylamino group is a strong activating group and an ortho, para-director. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes these positions highly susceptible to electrophilic attack.

Methyl Group (-CH₃): The methyl group is a weak activating group and also an ortho, para-director. It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation.

Nitrile Group (-CN): The nitrile group is a deactivating group and a meta-director. It is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the resonance effect that pulls electron density out of the ring. This deactivation makes the ring less reactive towards electrophiles and directs incoming electrophiles to the meta position, which is less deactivated than the ortho and para positions.

In this compound, the powerful ortho, para-directing influence of the ethylamino group dominates over the other substituents. The methyl group reinforces this directing effect. The deactivating, meta-directing nitrile group has a lesser influence on the positions activated by the amino group. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the ethylamino group. The position para to the ethylamino group is already occupied by the methyl group. Consequently, the primary sites for electrophilic attack are the positions ortho to the ethylamino group, which are positions 2 and 6 on the benzene ring. Steric hindrance from the adjacent ethylamino and methyl groups may influence the relative rates of substitution at these two positions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NHCH₂CH₃ | 3 | Strongly Activating | ortho, para |

| -CH₃ | 4 | Weakly Activating | ortho, para |

| -CN | 1 | Strongly Deactivating | meta |

This table summarizes the individual directing effects of the substituents on the benzene ring.

Halogenation and Nitration Studies

Halogenation: Reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a polar solvent would be expected to result in substitution at the positions ortho to the strongly activating ethylamino group. The primary products would likely be 2-halo-3-(ethylamino)-4-methylbenzonitrile and 6-halo-3-(ethylamino)-4-methylbenzonitrile. The ratio of these isomers would be influenced by steric factors.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is another classic electrophilic aromatic substitution. The nitronium ion (NO₂⁺) electrophile would be directed to the electron-rich positions ortho to the ethylamino group. The expected major products would be 3-(ethylamino)-4-methyl-2-nitrobenzonitrile and 3-(ethylamino)-4-methyl-6-nitrobenzonitrile. Due to the strong activating nature of the amino group, the reaction conditions would need to be carefully controlled to avoid over-nitration or oxidative side reactions.

Oxidative Transformations of this compound

The ethylamino and nitrile functionalities in this compound are susceptible to oxidative transformations, leading to a variety of potential products.

Oxidation of the Amino Group

The secondary amino group in this compound can be oxidized by various reagents. The nature of the product depends on the oxidant and the reaction conditions. Mild oxidation may lead to the formation of the corresponding N-oxide or hydroxylamine derivatives. Stronger oxidizing agents can lead to more complex transformations, including the formation of nitroso or nitro compounds, or even cleavage of the ethyl group. In the context of N-alkylanilines, oxidative coupling reactions are also known to occur, potentially leading to dimeric structures. The presence of the electron-withdrawing nitrile group might influence the susceptibility of the amino group to oxidation compared to simpler N-alkylanilines.

Formation of Nitrile Oxides

Nitrile oxides are highly reactive intermediates that can be generated from various precursors, including the oxidation of aldoximes or the dehydration of nitroalkanes. While the direct conversion of the nitrile group in this compound to a nitrile oxide is not a standard transformation, it is conceivable that a multi-step sequence could achieve this. For instance, the nitrile group could potentially be hydrolyzed to a carboxylic acid, which could then be converted to an aldoxime. Subsequent oxidation of the aldoxime would yield the corresponding nitrile oxide.

Once formed, the this compound oxide would be a reactive 1,3-dipole. It could readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. This pathway opens up possibilities for the synthesis of a wide range of complex heterocyclic structures derived from the this compound scaffold.

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Ethylamino 4 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the covalent framework of 3-(Ethylamino)-4-methylbenzonitrile can be constructed.

The ¹H NMR spectrum provides information on the chemical environment of each proton, their relative numbers, and their connectivity through spin-spin coupling. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, ethyl, methyl, and amine protons.

The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The proton at the C-2 position, being ortho to the electron-donating ethylamino group, would appear as a doublet. The proton at C-5, influenced by both the adjacent methyl group and the para-ethylamino group, is predicted to appear as a doublet of doublets. The proton at C-6, ortho to the electron-withdrawing nitrile group, would be the most deshielded of the aromatic protons and appear as a doublet.

The ethyl group gives rise to a characteristic quartet for the methylene (-CH₂) protons, coupled to the three protons of the methyl group, and a triplet for the terminal methyl (-CH₃) protons, coupled to the two methylene protons. The methyl group attached to the aromatic ring at C-4 appears as a sharp singlet, as it has no adjacent protons. The amine proton (-NH) typically appears as a broad singlet, with a chemical shift that can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H2 | ~6.8 - 7.0 | d (doublet) | J ≈ 2.0 Hz (meta coupling) |

| Ar-H5 | ~7.1 - 7.3 | dd (doublet of doublets) | J ≈ 8.0 Hz (ortho), J ≈ 2.0 Hz (meta) |

| Ar-H6 | ~7.3 - 7.5 | d (doublet) | J ≈ 8.0 Hz (ortho coupling) |

| -NH- | ~3.5 - 4.5 | br s (broad singlet) | N/A |

| -CH₂-CH₃ | ~3.2 - 3.4 | q (quartet) | J ≈ 7.2 Hz |

| -CH₂-CH₃ | ~1.2 - 1.4 | t (triplet) | J ≈ 7.2 Hz |

| Ar-CH₃ | ~2.1 - 2.3 | s (singlet) | N/A |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. This compound has ten unique carbon atoms, and its spectrum is expected to display ten distinct resonances.

The carbon of the nitrile group (-C≡N) is characteristically found in the 118-120 ppm range. The aromatic carbons show a wide range of chemical shifts influenced by the attached substituents. The carbon atom C-3, bonded to the nitrogen, and C-4, bonded to the methyl group, are expected to be significantly deshielded. Conversely, carbons ortho and para to the strong electron-donating ethylamino group (C-2, C-5) will be shielded and appear at higher fields. The carbon attached to the nitrile group (C-1) is also a quaternary carbon with a distinct chemical shift. The aliphatic carbons of the ethyl and methyl groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C≡N | ~119 |

| C-1 | ~110 |

| C-2 | ~115 |

| C-3 | ~148 |

| C-4 | ~135 |

| C-5 | ~132 |

| C-6 | ~134 |

| -CH₂-CH₃ | ~45 |

| -CH₂-CH₃ | ~15 |

| Ar-CH₃ | ~18 |

To confirm the assignments made from 1D NMR spectra and to establish definitive connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection. It would also show correlations between adjacent aromatic protons, such as between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. An HSQC spectrum would show cross-peaks connecting the H-2 signal to the C-2 signal, H-5 to C-5, H-6 to C-6, the aromatic methyl protons to the aromatic methyl carbon, and the ethyl protons to their respective carbons. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton and confirm the substitution pattern. Key expected HMBC correlations would include:

The aromatic methyl protons showing cross-peaks to C-3, C-4, and C-5.

The methylene protons of the ethyl group showing correlations to the C-3 aromatic carbon.

The amine proton (-NH-) showing correlations to C-2 and C-4.

The H-2 proton showing correlations to C-4 and C-6.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₁₀H₁₂N₂, corresponding to a molecular weight of 160.22 g/mol .

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) with an m/z of 160. This molecular ion can then undergo fragmentation. The most characteristic fragmentation pathway for N-alkylanilines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. In this case, the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group is highly favored, as it leads to the formation of a resonance-stabilized iminium cation at m/z 145. This fragment is often the base peak in the spectrum. Other potential fragmentations include the loss of ethene (28 Da) or the loss of the nitrile group as HCN (27 Da). scispace.comlibretexts.orggbiosciences.com

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Proposed Loss from M⁺˙ |

|---|---|---|

| 160 | [C₁₀H₁₂N₂]⁺˙ (Molecular Ion) | - |

| 145 | [M - CH₃]⁺ | •CH₃ |

| 133 | [M - HCN]⁺˙ | HCN |

| 117 | [M - CH₃ - C₂H₄]⁺ | •CH₃, C₂H₄ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. orgchemboulder.comlibretexts.orgspectroscopyonline.com

The IR spectrum of this compound is expected to show several key absorption bands. The most diagnostic band would be the strong, sharp C≡N stretch of the nitrile group, which appears in a relatively clean region of the spectrum. libretexts.orgspectroscopyonline.com For aromatic nitriles, this absorption is typically found between 2240 and 2220 cm⁻¹. spectroscopyonline.com The N-H bond of the secondary amine will give rise to a single, sharp band of medium intensity in the region of 3350-3450 cm⁻¹. orgchemboulder.com Other important vibrations include the C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹), and the characteristic aromatic C=C stretching vibrations between 1620 and 1450 cm⁻¹.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1500 - 1620 | Medium-Strong |

| N-H Bend | 1510 - 1580 | Medium |

| Aromatic C-N Stretch | 1250 - 1340 | Strong |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's three-dimensional structure in the solid state.

A search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. If such a study were to be conducted, it would provide invaluable data. Key structural parameters of interest would include the C≡N bond length, the geometry around the amino nitrogen atom, and the degree of planarity between the ethylamino group and the aromatic ring. Furthermore, crystallographic analysis would reveal the intermolecular interactions, such as potential hydrogen bonding involving the N-H group and the nitrile nitrogen atom, which dictate the crystal packing and influence the material's bulk properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

A thorough review of available scientific literature and spectral databases did not yield any specific studies on the Ultraviolet-Visible (UV-Vis) absorption spectroscopy or the detailed photophysical properties of this compound. While general principles of UV-Vis spectroscopy can infer likely characteristics, the absence of experimental or computational data for this specific compound prevents a detailed and accurate analysis.

The electronic absorption spectrum of an organic molecule is dictated by the presence of chromophoric groups and is modulated by auxochromic substituents. For this compound, the key structural components influencing its potential UV-Vis spectrum would be:

The Benzonitrile (B105546) Moiety : The aromatic ring conjugated with the nitrile group constitutes the primary chromophore. Benzene itself exhibits characteristic absorption bands in the UV region, which are significantly altered by substitution.

The Ethylamino Group (-NHCH₂CH₃) : As a strong auxochrome, the ethylamino group, with its lone pair of electrons on the nitrogen atom, would be expected to interact with the π-electron system of the benzene ring. This interaction, known as a π-π* transition, typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect).

The Methyl Group (-CH₃) : The methyl group is a weaker auxochrome and its effect on the UV-Vis spectrum is generally less pronounced than that of the amino group. It may cause a small red shift.

Given these structural features, it is plausible to hypothesize that this compound would exhibit absorption bands in the UV region, likely at longer wavelengths than unsubstituted benzonitrile or toluene (B28343), due to the presence of the powerful ethylamino auxochrome. However, without empirical data, the precise location of the absorption maxima (λmax) and the corresponding molar absorptivity values remain undetermined.

Further experimental investigation is required to elucidate the specific UV-Vis spectral characteristics and photophysical properties, such as fluorescence quantum yield and lifetime, of this compound.

Computational Chemistry and Theoretical Investigations of 3 Ethylamino 4 Methylbenzonitrile

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the arrangement of electrons and nuclei within a molecule. northwestern.eduresearchgate.net These calculations solve the Schrödinger equation, providing insights into molecular geometry, stability, and electronic properties. northwestern.edu

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For 3-(Ethylamino)-4-methylbenzonitrile, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict key structural parameters. researchgate.netnih.gov

These parameters include the lengths of the chemical bonds (e.g., C-C bonds in the benzene (B151609) ring, the C≡N bond of the nitrile group, and C-N of the ethylamino group) and the angles between these bonds. The calculation would also yield the molecule's total electronic energy, which is an indicator of its thermodynamic stability.

Table 1: Predicted Structural Parameters from a Hypothetical DFT Calculation

| Parameter | Description | Expected Outcome |

|---|---|---|

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | C-C (aromatic) lengths around 1.39 Å, C-N (amino) around 1.38 Å, C≡N around 1.15 Å. |

| **Bond Angles (°) ** | The angle formed by three connected atoms. | Angles within the benzene ring would be approximately 120°. |

| Dihedral Angles (°) | The rotational angle between two planes. | The orientation of the ethyl group relative to the benzene ring would be determined. |

| Total Energy (Hartree) | The total electronic energy of the molecule in its ground state. | A negative value indicating the stability of the optimized structure. |

Note: The data in this table is illustrative and represents typical values for similar structures. Specific research data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. nih.gov

For this compound, the FMO analysis would reveal:

HOMO: The electron density of the HOMO is expected to be concentrated on the electron-rich parts of the molecule, primarily the ethylamino group and the methyl-substituted benzene ring, which act as the electron-donating portion. researchgate.net

LUMO: The electron density of the LUMO would likely be located on the electron-withdrawing benzonitrile (B105546) moiety, specifically around the cyano group. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. youtube.com It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.netchemrxiv.org

An MEP map for this compound would likely show:

Negative Regions (Red/Yellow): High electron density would be found around the electronegative nitrogen atom of the cyano group and the nitrogen of the ethylamino group, indicating these are sites susceptible to electrophilic attack. chemrxiv.org

Positive Regions (Blue): Lower electron density would be located around the hydrogen atoms, particularly the hydrogen on the amino group and those on the aromatic ring, making them potential sites for nucleophilic interaction. youtube.com

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts for this compound would be compared against an experimental spectrum to assist in the assignment of each peak to a specific hydrogen or carbon atom in the molecule.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). nih.govijstr.org This calculation provides the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of the electronic transitions. bsu.by For this molecule, the transitions would likely be of the π → π* type, involving the promotion of an electron from the HOMO to the LUMO. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Information |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Distinct signals for aromatic, ethyl, methyl, and amine protons. |

| ¹³C NMR | Chemical Shift (ppm) | Unique signals for each carbon atom, including the nitrile carbon. |

| UV-Vis | λmax (nm) | The wavelength of maximum absorption, corresponding to the main electronic transition. |

Note: This table describes the type of data obtained from predictive calculations. Specific research data for this compound is not available.

Reaction Pathway Modeling and Transition State Analysis (e.g., photocatalytic mechanisms)

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. mdpi.com For a process like photocatalysis, modeling would involve mapping the potential energy surface of the reaction. This analysis identifies the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. The energy barrier (activation energy) calculated from the transition state energy determines the feasibility and rate of the proposed reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. stanford.edu An MD simulation of this compound would provide insights into:

Conformational Analysis: By simulating the molecule's motion, MD can explore different possible spatial arrangements (conformers), particularly the rotation around the C-N bond of the ethylamino group, and determine their relative stabilities. nih.gov

Intermolecular Interactions: When simulated in a solvent (e.g., water), MD can reveal how the molecule interacts with its surroundings. stanford.edu It can show the formation of hydrogen bonds between the amino hydrogen or nitrile nitrogen and solvent molecules, which is crucial for understanding its solubility and behavior in solution. nih.gov

Despite a comprehensive search for experimental and computational studies on the compound this compound, no specific scientific literature detailing its supramolecular chemistry, Hirshfeld surface analysis, hydrogen bonding network, or π-π stacking interactions could be located.

The generation of a thorough, informative, and scientifically accurate article as per the user's request is contingent upon the availability of published research data. Without crystallographic or theoretical chemistry studies on this specific compound, it is not possible to provide the detailed analysis and data tables required for the outlined sections.

General principles of supramolecular chemistry, Hirshfeld surface analysis, hydrogen bonding, and π-π stacking are well-established in the field of chemistry. However, applying these principles to this compound without specific structural or computational data would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research on this compound in the public domain.

Advanced Applications and Derivatization Strategies for 3 Ethylamino 4 Methylbenzonitrile in Specialized Research Domains

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups—the nitrile and the secondary amine—on the aromatic ring of 3-(Ethylamino)-4-methylbenzonitrile makes it an important building block for the synthesis of a wide array of complex organic structures. These functionalities allow for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Heterocyclic Ring System Annulation and Scaffold Construction

The presence of both a nucleophilic amino group and an electrophilic nitrile group in this compound facilitates its use in cyclization reactions to form heterocyclic ring systems. These reactions, often referred to as annulation, are fundamental in synthetic organic chemistry for building complex polycyclic structures. The amino group can act as a nucleophile to attack various electrophilic centers, while the nitrile group can undergo transformations such as hydrolysis, reduction, or reaction with organometallic reagents to participate in ring closure.

Robinson annulation reactions, for instance, are a powerful method for the formation of six-membered rings in carbocyclic systems and can be adapted for the synthesis of heterocyclic analogues. While specific examples utilizing this compound are not extensively documented, the principles of such reactions suggest its potential in constructing quinoline or other nitrogen-containing heterocyclic scaffolds. ias.ac.in The general strategy involves the reaction of the amino group with a suitable Michael acceptor, followed by an intramolecular cyclization and dehydration sequence. The resulting heterocyclic cores are prevalent in many biologically active compounds and natural products.

Polymer Chemistry and Advanced Material Science Applications

In the realm of polymer chemistry, monomers containing functional groups that can participate in polymerization reactions are of great interest for the development of advanced materials. The amino group in this compound provides a reactive site for polymerization. For instance, it can react with compounds containing multiple electrophilic sites, such as diacyl chlorides or diepoxides, to form polyamides or polyamines, respectively.

The synthesis of amino-containing (meth)acrylic monomers often requires the use of protecting groups for the amino functionality to prevent undesired side reactions during polymerization. beilstein-journals.org Similarly, the ethylamino group in this compound could be incorporated into polymer backbones or as pendant groups, potentially imparting specific properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The nitrile group can also be a site for post-polymerization modification, further expanding the functional diversity of polymers derived from this monomer. While the direct use of this compound in polymerization is an area ripe for exploration, the principles of polymer synthesis with amino-functionalized monomers provide a strong basis for its potential applications in materials science. google.comresearchgate.net

Intermediates in Specialized Dye Synthesis

Aromatic amines and their derivatives are fundamental intermediates in the synthesis of a vast array of dyes. wtchem.comsciencemadness.org The structural analogue, 3-(Ethylamino)-4-methylphenol, is a known precursor in the synthesis of various dyes, including Basic Red 1 and several Pigment Red dyes. This is achieved through condensation with phthalic anhydride followed by esterification. This precedent strongly suggests that this compound can also serve as a valuable intermediate in the synthesis of specialized dyes.

The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes, which constitute the largest class of synthetic colorants. researchgate.net The specific substitution pattern on the benzonitrile (B105546) ring would influence the final color and properties of the dye. The nitrile group could also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization and the creation of novel dye structures with tailored absorption and emission properties. vectorlabs.com

Development of Bioactive Derivatives and Ligands

The derivatization of this compound has emerged as a promising strategy for the development of novel bioactive molecules and ligands with potential therapeutic applications. The ability to modify its structure allows for the fine-tuning of pharmacological properties to target specific biological pathways.

Design and Synthesis of Kinase Inhibitors and Enzyme Modulators

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. researchgate.netchemicalkinomics.com Several approved kinase inhibitors feature a phenylaminopyrimidine or a quinoline core structure, which can be conceptually derived from precursors like this compound. researchgate.netmdpi.com For instance, the phenylamino moiety is a key pharmacophore that can be elaborated to interact with the ATP-binding site of kinases. researchgate.net

The synthesis of such inhibitors often involves the condensation of an aniline (B41778) derivative with a suitable heterocyclic partner. The ethylamino and methyl groups on the benzonitrile ring of this compound can be strategically utilized to explore the structure-activity relationships (SAR) of novel kinase inhibitors, potentially improving their potency and selectivity. mdpi.com

| Compound Class | Potential Target | Key Structural Feature |

| Phenylaminopyrimidine Derivatives | Tyrosine Kinases (e.g., BCR-ABL) | Phenylamino group for ATP-binding site interaction |

| Quinolinecarbonitrile Derivatives | Src Family Kinases | Quinoline scaffold with substitutions to enhance potency |

| Phthalic-Based Amides | Various Kinases | Amide linkages for hydrogen bonding interactions |

This table illustrates potential classes of kinase inhibitors that could be developed from this compound derivatives.

Exploration of Antitumor and Antiviral Activities in Derivatives

The development of derivatives from this compound extends to the search for new agents with antitumor and antiviral properties. A wide range of heterocyclic compounds, including those with quinazoline and isothiazole scaffolds, have demonstrated significant biological activity. mdpi.comnih.gov

Antitumor Activity:

Numerous studies have shown that derivatives of quinazoline and other nitrogen-containing heterocycles possess potent antitumor activity. mdpi.com For example, novel 4-stilbenylamino quinazoline derivatives have been synthesized and shown to exhibit significant inhibitory effects against various human tumor cell lines. mdpi.com The synthesis of such compounds could potentially start from precursors structurally related to this compound. Furthermore, derivatives of 4-methyl-(3'S,4'S)-cis-khellactone have demonstrated cytotoxicity against human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.netmdpi.com The structural modification of this compound to incorporate such pharmacophores is a viable strategy for developing new anticancer agents. nih.govnih.gov

| Derivative Class | Cancer Cell Line(s) | Observed Activity | IC50 Values (µM) |

| 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives | HEPG-2, SGC-7901, LS174T | Cytotoxicity | 8.51 - >100 |

| 4-Stilbenylamino Quinazoline Derivatives | A431, A549, BGC-823 | Potent Inhibition | ~2.0 |

| Ganoderic Acid A Amide Derivatives | MCF-7, HepG2, SJSA-1 | Anti-proliferative | Varied |

This table summarizes the antitumor activities of compound classes that could be conceptually related to or synthesized from derivatives of this compound.

Antiviral Activity:

The search for novel antiviral agents has also explored derivatives of benzonitriles and related heterocyclic systems. For instance, a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles have been evaluated for their anti-rhinovirus activity. nih.gov Another study found that a nitrobenzene derivative, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, inhibited the replication of several picornaviruses. nih.gov These findings highlight the potential of benzonitrile derivatives in antiviral drug discovery. Flavonoids and their derivatives have also been investigated for their antiviral properties, including activity against HIV. mdpi.com The structural backbone of this compound could serve as a starting point for the synthesis of novel compounds with potential antiviral efficacy. mdpi.com

Receptor Binding Studies and Ligand Design Principles

The design and synthesis of ligands with high affinity and selectivity for specific biological receptors are fundamental to modern drug discovery. The this compound structure can serve as a valuable starting point for the development of such ligands. The principles of ligand design often involve the strategic modification of a core scaffold to optimize interactions with a receptor's binding site.

Derivatization for Receptor Targeting:

The ethylamino group of this compound is a key site for derivatization. It can be acylated, alkylated, or incorporated into heterocyclic systems to generate a library of analogues. These modifications can modulate the compound's steric bulk, electronic properties, and hydrogen bonding capabilities, all of which are critical for receptor recognition. For instance, acylation with various carboxylic acids or sulfonyl chlorides can introduce a wide range of functional groups, potentially leading to enhanced binding affinity or selectivity for a particular receptor subtype.

Role of the Nitrile Group in Ligand-Receptor Interactions:

Hypothetical Receptor Binding Data for a Derivative:

To illustrate the potential of this scaffold, consider a hypothetical derivative, "Compound X," synthesized from this compound. The following interactive table presents plausible receptor binding data that could be obtained through in vitro assays. Such assays are crucial for determining the affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of a ligand for its target receptor nih.gov.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Assay Type |

| Compound X | Receptor A | 15.2 | Radioligand Binding |

| Receptor B | 250.8 | Competition Assay | |

| Receptor C | >1000 | Functional Assay |

This is a hypothetical data table created for illustrative purposes.

The data in this table would suggest that Compound X exhibits a degree of selectivity for Receptor A over Receptors B and C, a desirable characteristic in ligand design to minimize off-target effects.

Applications in Asymmetric Synthesis of Chiral Compounds

The field of asymmetric synthesis focuses on the stereoselective creation of chiral molecules, which is of paramount importance in the pharmaceutical industry as the enantiomers of a drug can have vastly different biological activities researchgate.net. The this compound scaffold holds potential for the development of chiral auxiliaries, ligands, and catalysts for use in asymmetric transformations.

Development of Chiral Ligands:

A key strategy in asymmetric catalysis is the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction nih.govchimia.ch. The nitrogen atom of the ethylamino group and the aromatic ring of this compound provide potential coordination sites. Derivatization of the ethylamino group with a chiral moiety, for example, by reaction with a chiral epoxide or acid chloride, could yield a library of chiral ligands. These ligands could then be screened for their efficacy in various metal-catalyzed asymmetric reactions, such as hydrogenations, allylic alkylations, or cross-coupling reactions.

The synthesis of axially chiral benzonitriles has been shown to be a valuable strategy for creating ligands for asymmetric catalysis nih.govresearchgate.net. While this compound itself is not axially chiral, it could serve as a precursor to more complex biaryl systems where axial chirality can be introduced and controlled.

Use as a Chiral Auxiliary:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereoselectivity of a reaction. After the desired transformation, the auxiliary is removed wikipedia.org. The ethylamino group of this compound could be derivatized to form a chiral amine, which could then be used as a chiral auxiliary. For instance, N-acylation with a chiral carboxylic acid would produce a chiral amide. The stereocenter on the acyl group could then influence the facial selectivity of subsequent reactions on a prochiral center within the molecule.

Illustrative Research Findings in Asymmetric Synthesis:

The following table summarizes hypothetical research findings for the application of a chiral ligand derived from this compound in an asymmetric reaction.

| Reaction Type | Chiral Ligand Derived From this compound | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Hydrogenation | Ligand Y | Prochiral Ketone | 95 | 92 |

| Asymmetric Allylic Alkylation | Ligand Z | Allylic Acetate | 88 | 95 |

This is a hypothetical data table created for illustrative purposes.

These hypothetical results would indicate that ligands derived from the this compound scaffold could be highly effective in inducing high levels of enantioselectivity in important chemical transformations.

Q & A

Q. How can researchers confirm the identity and purity of 3-(Ethylamino)-4-methylbenzonitrile when commercial sources do not provide analytical data?

Methodological Answer:

- Analytical Techniques : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

- Cross-Validation : Compare spectral data with synthesized reference standards or computational predictions (e.g., ACD/Labs Percepta Platform for NMR shift prediction) .

- Elemental Analysis : Perform CHNS analysis to verify elemental composition.

Q. What are the optimal synthetic routes for this compound, considering precursor availability and reaction efficiency?

Methodological Answer:

- Route 1 : Start with 4-methyl-3-nitrobenzonitrile. Reduce the nitro group to an amine using hydrogenation (H, Pd/C), followed by alkylation with ethyl bromide in the presence of a base (e.g., KCO) .

- Route 2 : Direct amination of 3-bromo-4-methylbenzonitrile with ethylamine via Buchwald-Hartwig coupling (Pd catalyst, ligand, base) for higher regioselectivity .

- Yield Optimization : Monitor reaction progress using TLC or in situ FTIR to minimize byproducts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

- Storage : Store in airtight containers under nitrogen at 4°C to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms for ethylamino group introduction in benzonitrile derivatives be elucidated?

Methodological Answer:

- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for alkylation or amination steps. Monitor intermediates via LC-MS .

- Isotopic Labeling : Introduce -labeled ethylamine to track nitrogen incorporation via -NMR .

- Computational Modeling : Apply density functional theory (DFT) to map energy profiles and transition states (e.g., Gaussian 16 software) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing this compound derivatives?

Methodological Answer:

- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For paramagnetic impurities, employ deuterated solvents and sample degassing .

- Crystallography : Grow single crystals for X-ray diffraction analysis to unambiguously assign stereochemistry (e.g., as in Schiff base derivatives) .

- Machine Learning : Train models on existing benzonitrile NMR databases to predict shifts for novel derivatives .

Q. What strategies mitigate decomposition of this compound under varying pH conditions during biological assays?

Methodological Answer:

- Stability Profiling : Conduct accelerated stability studies (pH 1–12, 25–60°C) with HPLC monitoring. Identify degradation products via HRMS .

- Buffering Systems : Use phosphate or citrate buffers to maintain pH 6–8, where the compound shows maximal stability.

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .

Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?

Methodological Answer:

- Standardized Assays : Validate cell-based assays with positive/negative controls (e.g., kinase inhibitors for enzyme studies). Use orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Meta-Analysis : Perform statistical aggregation of published data to identify outliers or confounding variables (e.g., solvent effects) .

- Proteomic Profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to differentiate compound-specific effects from background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.